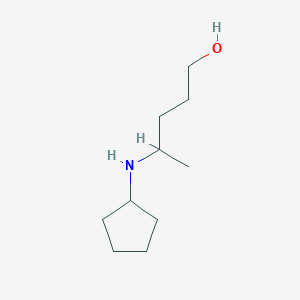
4-(Cyclopentylamino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopentylamino)pentan-1-ol is an organic compound with the molecular formula C10H21NO It is a derivative of pentanol, where the hydroxyl group is located at the first carbon, and a cyclopentylamino group is attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentylamino)pentan-1-ol typically involves the reaction of cyclopentylamine with 4-penten-1-ol. The process can be carried out under mild conditions using a catalyst to facilitate the reaction. The reaction proceeds through the nucleophilic addition of the amine group to the double bond of 4-penten-1-ol, followed by hydrogenation to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentylamino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Cyclopentylamino-pentanone or cyclopentylamino-pentanal.
Reduction: Cyclopentylaminopentane.
Substitution: Cyclopentylamino-pentyl halides or esters.
Scientific Research Applications
4-(Cyclopentylamino)pentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylamino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentylamino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, modulating their activity. Additionally, the hydroxyl group can participate in nucleophilic or electrophilic reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Penten-1-ol: A precursor in the synthesis of 4-(Cyclopentylamino)pentan-1-ol.
Cyclopentylamine: Another precursor used in the synthesis.
1-Pentanol: A structurally similar compound with a hydroxyl group at the first carbon but lacking the cyclopentylamino group.
Uniqueness
This compound is unique due to the presence of both a cyclopentylamino group and a hydroxyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
4-(cyclopentylamino)pentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-9(5-4-8-12)11-10-6-2-3-7-10/h9-12H,2-8H2,1H3 |
InChI Key |
UJWQTSDWIYBGJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCO)NC1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-[(Butylamino)methyl]furan-2-yl}methanol](/img/structure/B13294039.png)
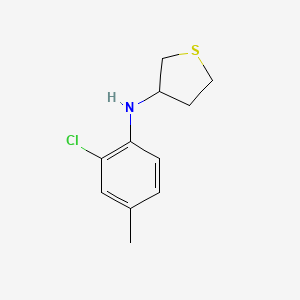
![4-[(Thian-3-yl)amino]butan-2-ol](/img/structure/B13294054.png)
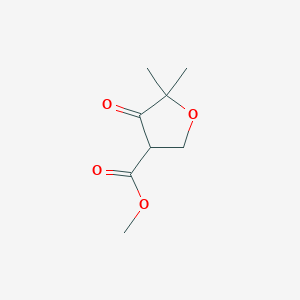
![1-[5-(4-Iodo-1H-pyrazol-1-yl)pyridin-2-yl]ethan-1-one](/img/structure/B13294060.png)
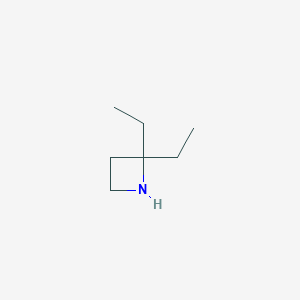

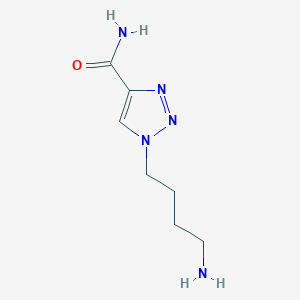
![3,3-Dimethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B13294105.png)
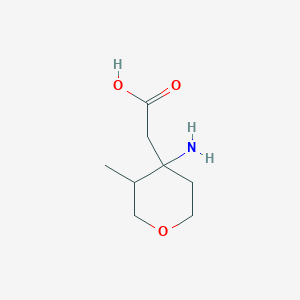
![1-[2-(Azetidin-3-yloxy)propanoyl]-3-methylurea](/img/structure/B13294119.png)
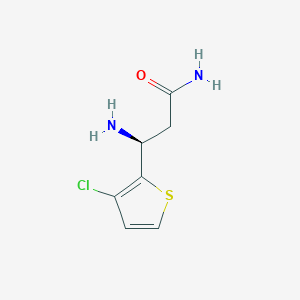

![[2-(Thiophen-3-yl)phenyl]methanol](/img/structure/B13294129.png)
